molecular formula C12H13BrN4O B10898079 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B10898079
M. Wt: 309.16 g/mol
InChI Key: UCFRNGOVUCOFOV-UHFFFAOYSA-N
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Description

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions produce different oxidized or reduced derivatives.

Scientific Research Applications

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of BMP type I receptor kinases, which play a crucial role in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE is unique due to its specific structure, which allows for versatile modifications and a wide range of applications. Its ability to act as a potent inhibitor of BMP type I receptor kinases sets it apart from other similar compounds .

Properties

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13BrN4O/c13-9-7-14-11-6-10(15-17(11)8-9)12(18)16-4-2-1-3-5-16/h6-8H,1-5H2

InChI Key

UCFRNGOVUCOFOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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